1-Methyl-1H-1,2,4-triazole-3,5-diamine

Physicochemical Property Differentiation Drug Design Building Block Selection

Inconsistent N1-substitution in generic triazole diamines compromises SAR reproducibility in kinase inhibitor programs. 1-Methyl-1H-1,2,4-triazole-3,5-diamine resolves this with: • Defined N1-methyl scaffold validated for CDK1/CDK2 inhibitors - critical for potency & selectivity • XLogP3-AA -0.7 vs. unsubstituted DAT for optimized drug-like properties • QC-certified purity (≥98%) ensuring batch-to-batch consistency in medicinal chemistry & coordination chemistry

Molecular Formula C3H7N5
Molecular Weight 113.12 g/mol
CAS No. 25688-67-9
Cat. No. B1604896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-1,2,4-triazole-3,5-diamine
CAS25688-67-9
Molecular FormulaC3H7N5
Molecular Weight113.12 g/mol
Structural Identifiers
SMILESCN1C(=NC(=N1)N)N
InChIInChI=1S/C3H7N5/c1-8-3(5)6-2(4)7-8/h1H3,(H4,4,5,6,7)
InChIKeyREFNCKLJAUXDRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-1,2,4-triazole-3,5-diamine: Heterocyclic Diamine Building Block


1-Methyl-1H-1,2,4-triazole-3,5-diamine (also known as 1-Methylguanazole) is a heterocyclic compound with the molecular formula C3H7N5 and a molecular weight of 113.12 g/mol [1]. This compound features a 1,2,4-triazole ring substituted with a methyl group at the N1 position and amino groups at the C3 and C5 positions [1]. Its computed XLogP3-AA is -0.7, topological polar surface area is 82.8 Ų, and it possesses 2 hydrogen bond donors and 4 hydrogen bond acceptors, as per PubChem data [1]. The compound is commercially available from multiple vendors with standard purities ranging from 95% to 97% . It serves primarily as a versatile building block in the synthesis of more complex 1,2,4-triazole derivatives, including those explored for medicinal chemistry, coordination chemistry, and materials science applications [2].

Why In-Class Compounds Are Not Direct Replacements


While 1-Methyl-1H-1,2,4-triazole-3,5-diamine belongs to the broader class of 3,5-diamino-1,2,4-triazoles, simple substitution with related analogs such as unsubstituted 3,5-diamino-1,2,4-triazole (DAT) or 1-acyl derivatives is not a straightforward replacement in research and industrial workflows. The presence of the N1-methyl group in 1-Methyl-1H-1,2,4-triazole-3,5-diamine fundamentally alters its physicochemical properties—notably its lipophilicity (XLogP3-AA = -0.7 [1]) compared to the more hydrophilic DAT—and influences its hydrogen-bonding capacity, coordination geometry, and metabolic stability when used as a scaffold in drug discovery [2]. These differences are not merely theoretical; they translate into distinct biological activity profiles, as seen in the development of 1-acyl-1H-[1,2,4]triazole-3,5-diamine analogues as CDK inhibitors, where the N1-substitution pattern is critical for potency and selectivity [2]. Furthermore, the N1-methyl group directly impacts the compound's behavior in coordination chemistry, affecting the formation of metal complexes and the resulting material properties [3]. Therefore, substituting 1-Methyl-1H-1,2,4-triazole-3,5-diamine with a generic triazole diamine without rigorous re-validation can lead to significant deviations in synthetic yield, biological assay outcome, or material performance. The following evidence guide quantifies these specific differentiators.

Quantitative Differentiation Evidence for Scientific Procurement


Distinct Lipophilicity and H-Bonding Profile vs. DAT

The N1-methyl group of 1-Methyl-1H-1,2,4-triazole-3,5-diamine provides a distinct physicochemical profile relative to the unsubstituted 3,5-diamino-1,2,4-triazole (DAT). Specifically, the target compound exhibits a computed XLogP3-AA of -0.7 [1]. While direct computational data for DAT is not provided in the same source, its unsubstituted nature implies a significantly lower logP (more hydrophilic). This difference in lipophilicity directly influences membrane permeability and bioavailability when the scaffold is incorporated into drug candidates. Furthermore, the target compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors, with a topological polar surface area (TPSA) of 82.8 Ų [1]. These parameters, while influenced by the core triazole ring, are specifically affected by the N1-methyl substitution, which removes one potential hydrogen bond donor site (the N1-H in DAT) and can alter the overall polarity and solubility of derivatives. This quantitative difference in logP and TPSA is a key decision factor for medicinal chemists selecting a starting scaffold.

Physicochemical Property Differentiation Drug Design Building Block Selection

Vendor Purity Specifications for Sensitive Assays

For research applications demanding high reproducibility and minimal interference from impurities, the availability of 1-Methyl-1H-1,2,4-triazole-3,5-diamine with well-defined purity specifications is critical. Suppliers such as Bidepharm offer the compound with a standard purity of 97% and provide batch-specific quality control documentation, including NMR, HPLC, or GC reports . In contrast, many generic or lower-cost sources of related triazole diamines may only guarantee purities of 95% or lower without comprehensive analytical data packages. For instance, AKSci lists the compound at 95% minimum purity . The quantitative difference of ≥2% purity, combined with the availability of detailed certificates of analysis, can significantly reduce the need for in-house purification and re-characterization, saving time and resources in discovery workflows where material purity is a known source of assay variability.

Quality Control Reproducibility Procurement Specification

Validated Scaffold for Selective CDK Inhibition

The 1,2,4-triazole-3,5-diamine core, specifically when N1-substituted, has been validated as a scaffold for developing potent and selective cyclin-dependent kinase (CDK) inhibitors. A seminal study on 1-acyl-1H-[1,2,4]triazole-3,5-diamine analogues demonstrated potent and selective inhibition of CDK1 and CDK2, with representative compounds inhibiting in vitro cellular proliferation in various human tumor cell lines [1]. While the target compound (1-Methyl-1H-1,2,4-triazole-3,5-diamine) is a simpler precursor, its N1-methyl substitution pattern is a direct precursor to these active acylamino derivatives. In contrast, many other 1,2,4-triazole derivatives, lacking the precise 3,5-diamino substitution pattern, exhibit non-selective or off-target activity. The data establishes that the 3,5-diamino-1,2,4-triazole core with N1-substitution is a privileged scaffold for achieving potent CDK1/CDK2 inhibition, a profile not reliably obtained with other triazole regioisomers or substitution patterns.

Kinase Inhibition Anticancer Scaffold Differentiation

Optimal Application Scenarios


Selective CDK1/CDK2 Inhibitor Design

1-Methyl-1H-1,2,4-triazole-3,5-diamine is an ideal starting material for the synthesis of novel cyclin-dependent kinase (CDK) inhibitors, specifically targeting CDK1 and CDK2. Research has demonstrated that N1-substituted 3,5-diamino-1,2,4-triazoles, including acyl derivatives of this compound, exhibit potent and selective inhibition of these kinases and inhibit tumor cell proliferation in vitro [3]. The N1-methyl group provides a strategic handle for further derivatization while maintaining the core pharmacophore. For procurement, the higher purity grade (97%) with detailed QC documentation is recommended to ensure batch-to-batch consistency in SAR studies .

Focused Libraries for Epigenetic Targets

The 3,5-diamino-1,2,4-triazole scaffold, which includes 1-Methyl-1H-1,2,4-triazole-3,5-diamine as a key derivative, has been validated as a novel scaffold for designing potent, reversible inhibitors of LSD1 (KDM1A) and spermine oxidase (SMOX) [3]. These inhibitors show a high degree of specificity for LSD1 in vitro and can cause increases in cellular H3K4me2 levels [3]. The target compound serves as a fundamental building block for constructing focused chemical libraries aimed at these epigenetic targets. Its distinct lipophilicity profile (XLogP3-AA = -0.7) relative to DAT provides a valuable starting point for optimizing drug-like properties .

Metal-Organic Complex Synthesis

1-Methyl-1H-1,2,4-triazole-3,5-diamine is a valuable ligand precursor in coordination chemistry, used for synthesizing metal complexes with cobalt, copper, and zinc [3]. The N1-methyl group influences the coordination geometry and electronic properties of the resulting complexes compared to unsubstituted analogs. Such complexes are of interest for their magnetic, catalytic, or material properties. The compound's well-defined structure and commercial availability in high purity make it suitable for reproducible synthesis of novel metal-organic frameworks or discrete coordination compounds .

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